4-isopropoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS No.: 958709-77-8
Cat. No.: VC4393623
Molecular Formula: C22H23N3O4S
Molecular Weight: 425.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 958709-77-8 |
|---|---|
| Molecular Formula | C22H23N3O4S |
| Molecular Weight | 425.5 |
| IUPAC Name | N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide |
| Standard InChI | InChI=1S/C22H23N3O4S/c1-14(2)29-18-8-4-15(5-9-18)22(26)23-21-19-12-30(27)13-20(19)24-25(21)16-6-10-17(28-3)11-7-16/h4-11,14H,12-13H2,1-3H3,(H,23,26) |
| Standard InChI Key | GGPTVUZURHPFKZ-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)OC |
Introduction
4-isopropoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound with significant potential in research applications, particularly in medicinal chemistry. Its unique structure includes a thieno[3,4-c]pyrazole moiety, which contributes to its biological activity and potential therapeutic applications. The compound has a molecular weight of 425.5 g/mol and a purity typically around 95%.
Synthesis and Preparation
The synthesis of 4-isopropoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves several steps, starting from commercially available precursors. The general synthetic route may include:
-
Step 1: Formation of the thieno[3,4-c]pyrazole core.
-
Step 2: Introduction of the methoxyphenyl group.
-
Step 3: Attachment of the isopropoxy group.
-
Step 4: Final assembly of the benzamide moiety.
Technical details regarding specific reagents, reaction conditions (temperature, solvents), and purification methods (e.g., recrystallization or chromatography) are critical for optimizing yield and purity.
Biological Activities and Potential Applications
Thieno[3,4-c]pyrazole derivatives, including this compound, are known for their diverse biological activities, such as anti-inflammatory and anticancer properties. The presence of isopropoxy and methoxy groups suggests additional pharmacological properties that may be explored in various scientific studies.
| Compound Feature | Potential Biological Activity |
|---|---|
| Thieno[3,4-c]pyrazole | Anti-inflammatory, anticancer |
| Isopropoxy Group | Enhanced pharmacokinetics |
| Methoxy Group | Increased bioavailability |
Research Findings and Future Directions
Preliminary studies suggest that compounds with similar structures may exhibit biological activities relevant to pharmacology, particularly in modulating immune responses. Further research is needed to fully understand the pharmacodynamics and pharmacokinetics of 4-isopropoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide and its potential as a therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume